molecular formula C14H15F6N3O4 B2971574 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) CAS No. 2060059-87-0

2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid)

Cat. No. B2971574
M. Wt: 403.281
InChI Key: VYEUWTYYBRSWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . Trifluoroacetic acid is a strong acid often used as a counterion in pharmaceuticals .


Synthesis Analysis

Azetidines can be synthesized through various methods. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .


Chemical Reactions Analysis

The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some azetidines may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

properties

IUPAC Name

2-(azetidin-3-yl)-5-cyclopropylpyrimidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2C2HF3O2/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9;2*3-2(4,5)1(6)7/h5-7,9,11H,1-4H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUWTYYBRSWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2)C3CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid)

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